2-Hydrazino-4-(4-nitrophenyl)thiazole
Description
Significance of Thiazole (B1198619) Scaffold in Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. mdpi.comthieme.dechemicalbook.com This structural motif is present in a wide array of pharmacologically active compounds, both of natural and synthetic origin. nih.gov Its prevalence is highlighted by its inclusion in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comaacrjournals.orgdiscoveryjournals.org
The versatility of the thiazole scaffold allows it to serve as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. aacrjournals.org Researchers are continually inspired to design novel thiazole-containing molecules due to their proven therapeutic potential. researchgate.net The unique electronic properties and the ability to form various interactions with biological targets make thiazoles a privileged structure in the development of new therapeutic agents. discoveryjournals.orgresearchgate.net The lipophilic nature of substituted thiazoles can also make them efficient for transport across biological membranes. nih.gov
Structural Features and Nomenclature of 2-Hydrazino-4-(4-nitrophenyl)thiazole
The compound at the center of this article is systematically named [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine . nih.gov This nomenclature precisely describes the molecular architecture: a central thiazole ring is substituted at the second position with a hydrazino group (-NHNH2) and at the fourth position with a 4-nitrophenyl group. The latter is a benzene (B151609) ring substituted with a nitro group (-NO2) at its para-position.
The molecular formula for this compound is C₉H₈N₄O₂S. nih.gov Structurally, it combines the stable aromatic thiazole core with functional groups that are known to be reactive and can participate in various chemical transformations. The presence of the hydrazino group, in particular, offers a site for further chemical modification, allowing for the synthesis of a wide range of derivatives. youtube.com The nitrophenyl group, being electron-withdrawing, significantly influences the electronic properties of the entire molecule. nih.gov
Table 1: Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine | nih.gov |
| Molecular Formula | C₉H₈N₄O₂S | nih.gov |
| Molecular Weight | 236.25 g/mol | |
| CAS Number | 26049-70-7 | nih.gov |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)NN)N+[O-] |
| InChI Key | ZOJPXCPZDSRIKP-UHFFFAOYSA-N | nih.gov |
Historical Context and Early Research Directions
The synthesis of thiazole derivatives dates back to the late 19th century with the development of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887. thieme.dechemicalbook.com This reaction, which typically involves the condensation of an α-haloketone with a thioamide, remains a fundamental method for constructing the thiazole ring. mdpi.com
While the precise first synthesis of this compound is not detailed in readily available literature, the compound was the subject of scientific investigation by at least 1970. A study published in the journal Cancer Research in that year investigated its carcinogenicity in rats, indicating its availability and the early research interest in its biological effects. aacrjournals.org This early focus on its potent biological activity, specifically its role as a carcinogen in animal studies, established a direction for subsequent research into the physiological effects of this class of compounds. aacrjournals.org Later research has often focused on synthesizing derivatives and exploring their potential as antifungal or antimicrobial agents, building upon the foundational knowledge of this and related hydrazinothiazoles. nih.govyoutube.com
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-12-9-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJPXCPZDSRIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020706 | |
| Record name | 2-Hydrazino-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-70-7 | |
| Record name | 2-Hydrazinyl-4-(4-nitrophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26049-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-4-(4-nitrophenyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazino-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDRAZINYL-4-(4-NITROPHENYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD3ZZ7K97C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Classical Condensation Approaches
The most established methods for synthesizing the 2-hydrazinothiazole scaffold rely on the Hantzsch thiazole (B1198619) synthesis and its variations, which involve the cyclization of a thioamide-containing precursor with an α-haloketone.
A primary and widely reported method for synthesizing 2-Hydrazino-4-(4-nitrophenyl)thiazole is the reaction between a substituted thiosemicarbazide (B42300) and an α-haloketone. This approach is a direct application of the Hantzsch thiazole synthesis, a robust and time-tested method for forming the thiazole ring. bepls.com
The synthesis involves the condensation of 4-nitrophenylthiosemicarbazide with an appropriate α-haloketone, such as 2-bromo-1-(4-nitrophenyl)ethan-1-one. The reaction is typically conducted under basic conditions to facilitate the necessary deprotonation and cyclization steps.
Key reagents and conditions are summarized in the table below.
| Reagent/Condition | Description | Source(s) |
| Thioamide Source | 4-nitrophenylthiosemicarbazide | |
| Halocarbonyl Source | α-Haloketones (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) | nih.gov |
| Solvent | Commonly polar solvents such as ethanol (B145695) or dioxane. | |
| Base | A weak base like triethylamine (B128534) is often used to neutralize the hydrogen halide formed during the reaction. | |
| Temperature | The reaction is typically carried out under reflux conditions. | |
| Reaction Time | Several hours (e.g., 2-4 hours) are usually required for the reaction to reach completion. |
A two-step variation involves first condensing a 4-nitrophenyl-substituted carbonyl compound with thiosemicarbazide, often catalyzed by glacial acetic acid in refluxing ethanol, followed by the cyclization with an α-halocarbonyl compound to form the thiazole ring.
The Hantzsch thiazole synthesis proceeds through a well-understood mechanism that involves two key steps:
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide (in this case, 4-nitrophenylthiosemicarbazide) attacking the α-carbon of the haloketone. This displaces the halide ion and forms an intermediate thioether. bepls.com
Intramolecular Cyclization and Dehydration: Following the initial attack, the nitrogen atom of the thioamide performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered cyclic intermediate, a hydroxythiazoline. Subsequent dehydration (loss of a water molecule) of this intermediate leads to the formation of the stable, aromatic thiazole ring. bepls.com
Kinetic studies have shown that this reaction follows second-order kinetics. The process involves the formation of ionic species, and the cyclization step is associated with negative entropy, as the open-chain reactants form a more ordered cyclic structure.
Optimizing the yield of this compound involves careful control over reaction parameters. Strategies include:
Solvent Selection: The choice of solvent can influence reaction rates and yields. Refluxing in polar aprotic solvents may improve the efficiency of the cyclization step.
Purification Methods: Proper workup and purification are crucial. After the reaction, the mixture is often poured into water to precipitate the crude product. Purification can be achieved through recrystallization from a suitable solvent like ethanol or by using column chromatography to isolate the pure compound. nih.gov
Controlled Crystallization: Controlled cooling of the reaction mixture and crystallization in a water-ethanol mixture can enhance the recovery of the final product.
The synthesis of this compound directly from a 2-aminothiazole (B372263) precursor and p-nitrobenzaldehyde is not a standard or commonly documented pathway. Instead, the reaction between a 2-aminothiazole and an aldehyde, such as p-nitrobenzaldehyde, typically results in the formation of a Schiff base (an imine, R-N=CH-R'). nih.govresearchgate.net This reaction involves the condensation of the primary amino group of the thiazole with the carbonyl group of the aldehyde. nih.gov While this creates a new compound, it does not form the hydrazino (-NHNH2) group characteristic of the target molecule. nih.govresearchgate.net
Reaction of 4-nitrophenylthiosemicarbazide with α-Haloketones
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, shorten reaction times, and eliminate the use of hazardous solvents.
Microwave-assisted synthesis has emerged as a significant advancement for producing thiazole derivatives. bepls.competsd.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. petsd.orgnih.gov For instance, one-pot reactions combining aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation can rapidly produce hydrazinyl thiazoles in a solvent-free and catalyst-free manner. bepls.com
Solvent-free synthesis, or mechanochemistry, is another sustainable approach where solid reactants are ground together, often without any solvent. researchgate.netresearchgate.net This method minimizes waste and can lead to clean reactions with simple workups. The table below compares a conventional solvent-based synthesis with a modern, sustainable alternative for a related reaction.
| Feature | Conventional Method | Modern (Microwave/Solvent-Free) Method | Source(s) |
| Solvent | Required (e.g., Ethanol, Dioxane) | Often solvent-free or uses green solvents (e.g., PEG-400) | bepls.com |
| Catalyst | Often required (e.g., Acetic Acid, Triethylamine) | Can be catalyst-free | bepls.com |
| Reaction Time | Hours | Seconds to minutes | bepls.commdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation or mechanical grinding | bepls.competsd.orgresearchgate.net |
| Yield | Moderate to good | Often higher | nih.gov |
| Environmental Impact | Generates solvent waste | Minimal waste, higher atom economy | bepls.competsd.org |
These modern approaches offer significant advantages in terms of efficiency and environmental friendliness, representing the future direction of thiazole synthesis. bepls.comresearchgate.net
Table of Mentioned Compounds
| Common Name | Systematic/IUPAC Name |
| This compound | [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine nih.gov |
| 4-nitrophenylthiosemicarbazide | 2-[1-(4-nitrophenyl)hydrazinyl]carbothioamide |
| α-Haloketone | Ketone with a halogen on the alpha-carbon |
| 2-bromo-1-(4-nitrophenyl)ethan-1-one | 2-bromo-1-(4-nitrophenyl)ethanone |
| Triethylamine | N,N-Diethylethanamine |
| Ethanol | Ethanol |
| Dioxane | 1,4-Dioxane |
| Glacial Acetic Acid | Acetic acid |
| p-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| 2-Aminothiazole | 1,3-Thiazol-2-amine |
| Polyethylene glycol 400 (PEG-400) | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, with an average molar mass of 400 g/mol |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecules like thiazole derivatives from simple precursors in a single step, thereby enhancing atom economy and reducing reaction time. These reactions are operationally simple and proceed with high convergence. The synthesis of 2,4-disubstituted thiazoles can be accomplished through an MCR involving oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide.
A common approach for building the thiazole ring is the Hantzsch thiazole synthesis. For hydrazino-thiazoles, this often involves the reaction between a thiosemicarbazide derivative, an α-haloketone, and potentially other components in a single reaction vessel. For instance, novel thiazolyl-pyridazinedione derivatives have been prepared via a one-pot, three-component reaction of maleic anhydride (B1165640), thiosemicarbazide, and appropriate hydrazonoyl halides. While not forming the exact title compound, this demonstrates the feasibility of MCRs in creating complex thiazole systems. Another multicomponent approach involves the reaction of 3-(2-bromoacetyl)coumarins, thiosemicarbazide, and substituted acetophenones to yield thiazolyl-pyrazole hybrids.
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Synthetic Method | Starting Materials Example | Catalyst/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Classical Two-Step | Carbonyl compounds, thiosemicarbazide, α-halocarbonyl | Acetic acid, Reflux | 55–75 | Well-established, versatile. |
| One-Pot MCR | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan (B1678972), Microwave | High | Efficient, short reaction time, eco-friendly catalyst. |
| One-Pot MCR | Oxo components, primary amines, thiocarboxylic acids, isocyanide | N/A | Good | Alternative to classical methods, suitable for combinatorial chemistry. |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole derivatives.
In a pertinent example, novel 1-thiazolyl-pyridazinedione derivatives were synthesized via a multicomponent reaction under microwave irradiation at 500 W and 150 °C. The reaction of maleic anhydride and thiosemicarbazide was completed in just 2 minutes, followed by the addition of hydrazonoyl halides and a chitosan catalyst, which required an additional 4–8 minutes of microwave heating. Similarly, 2-hydrazolyl-4-thiazolidinones have been synthesized from aldehydes, thiosemicarbazides, and maleic anhydride using microwave assistance. These examples underscore the efficiency of microwave irradiation in rapidly assembling thiazole-containing scaffolds. The application of microwave energy can reduce reaction times from several hours to mere minutes.
Table 2: Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of Triazole Derivatives | Conventional | Several hours | Moderate | |
| Synthesis of Triazole Derivatives | Microwave | 33–90 seconds | 82 | |
| Synthesis of Thiazolyl-pyridazinediones | Microwave | 6–10 minutes | High | |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | >4 hours | Moderate | |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85 |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key principle of green chemistry that reduces environmental impact and can lead to improved reaction rates and yields. The synthesis of hydrazones from this compound has been achieved under solvent-free conditions by grinding the reactants at room temperature. This method provides moderate to high yields (30–72%) without the need for solvents or column chromatography for purification.
Mechanochemical synthesis, which involves grinding solid reactants together, has been effectively used to produce hydrazones from various hydrazines and aldehydes with high conversion rates and yields, often exceeding 80-95%. While the direct synthesis of the this compound ring under solvent-free conditions is less commonly reported, the successful application of this method for its derivatization highlights its potential. For example, the synthesis of 1,2,4-thiadiazoles has been demonstrated in a one-pot, two-step process under
Derivatization and Structural Modifications
Formation of Hydrazones
Influence of Substituents on Reactivity
For instance, in studies on related 2-hydrazino thiazoles, derivatives bearing a 4-methoxyphenyl (B3050149) group (an EDG) at the C4-position exhibited higher anti-amastigote activity compared to those with the 4-nitrophenyl group (an EWG). tandfonline.com This suggests that an increased charge density in the thiazole ring may be favorable for this specific biological interaction. The substituent's effect is also critical in determining the strength of non-covalent interactions, such as hydrogen bonding, which can influence molecular conformation and reactivity. nih.gov Electron-withdrawing substituents can enhance the acidity of the hydrazino protons, affecting their role in hydrogen bonding and as nucleophiles. nih.gov
The following table summarizes the general influence of substituent types on the reactivity of the 2-hydrazino-4-arylthiazole scaffold.
| Substituent Type at C4-Aryl | Electronic Effect | Influence on Ring Electron Density | General Effect on Reactivity/Activity |
| Electron-Donating (e.g., -OCH₃, -CH₃) | +I, +M | Increases | Enhances charge density, may increase certain biological activities. tandfonline.com |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | -I, -M | Decreases | Reduces charge density, may decrease certain biological activities. tandfonline.com |
Reduction of the Nitro Group to Aminophenyl Group
The nitro group on the 4-phenyl substituent of this compound is a key functional handle that can be readily reduced to an amino group, yielding 2-hydrazino-4-(4-aminophenyl)thiazole. This transformation is significant as it dramatically alters the electronic properties of the C4-substituent from strongly electron-withdrawing to electron-donating, and introduces a new nucleophilic center.
The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several methods are applicable. wikipedia.org Common and effective reagents for this purpose include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org It is often clean and high-yielding.
Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. wikipedia.org Tin(II) chloride (SnCl₂) is another mild and effective reagent for this conversion.
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction of nitro groups. wikipedia.org
The resulting aminophenyl derivative is a valuable intermediate for further functionalization, such as diazotization or acylation reactions.
Formation of Triazoles and Thiadiazoles
The hydrazino moiety at the C2-position is a key functional group that enables the synthesis of fused and appended triazole and thiadiazole ring systems. These reactions typically involve the condensation and subsequent cyclization of the hydrazino group with appropriate bifunctional reagents.
Formation of Triazoles: The 2-hydrazino group can be used to construct triazole rings through several synthetic routes. One common method involves the reaction with compounds containing a one-carbon unit that can cyclize with the two nitrogen atoms of the hydrazine (B178648). For example, reaction with formic acid can lead to the formation of a fused tandfonline.comnih.govtriazolo[3,4-b]thiazole system. mdpi.com
Another approach involves converting the hydrazino group into a thiosemicarbazide by reacting it with an isothiocyanate. This intermediate can then be cyclized under basic conditions to form a 1,2,4-triazole-3-thione derivative. nih.gov A study demonstrated that a thiazole hydrazide, upon reaction with phenyl isothiocyanate, formed the corresponding carbothioamide, which was then cyclized in a sodium hydroxide (B78521) solution to yield the triazole product. nih.gov
The hydrazino group can also react with α-haloketones in a Hantzsch-type condensation to yield fused thiazolo[2,3-c]triazole derivatives.
Formation of Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from the 2-hydrazino-thiazole scaffold. The hydrazino group can be acylated to form an acylhydrazine (hydrazide). This hydrazide derivative can then undergo cyclization with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the 1,3,4-thiadiazole (B1197879) ring. More modern methods achieve the direct coupling of acyl hydrazines with sources like elemental sulfur to form these heterocycles.
The following table outlines representative reaction pathways for the formation of triazoles and thiadiazoles.
| Target Heterocycle | Reagent(s) | Intermediate | General Conditions | Ref. |
| 1,2,4-Triazole-3-thione | 1. Phenyl isothiocyanate2. NaOH | Thiazolyl-thiosemicarbazide | 1. Reflux in MeOH2. Reflux in aq. NaOH | nih.gov |
| Thiazolo[2,3-c]triazole | α-Haloketone | N/A (Direct cyclization) | Alkaline conditions (e.g., piperidine) | |
| 1,3,4-Thiadiazole | 1. Acylating agent2. Sulfurizing agent | Thiazolyl-acylhydrazine | Varies (e.g., reflux with Lawesson's reagent) |
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Mechanistic Understanding
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial first-pass analytical technique for identifying the functional groups present in a molecule. For 2-Hydrazino-4-(4-nitrophenyl)thiazole, the IR spectrum provides characteristic absorption bands that confirm the presence of the hydrazino (-NHNH₂), nitro (-NO₂), and thiazole (B1198619) ring moieties.
Analysis of related hydrazinyl thiazole derivatives reveals expected absorption regions. researchgate.net The N-H stretching vibrations of the hydrazino group typically appear as bands in the region of 3000–3242 cm⁻¹. researchgate.net The powerful electron-withdrawing nitro group is identified by its characteristic asymmetric and symmetric stretching vibrations, which are expected near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The structural backbone, the thiazole ring, is confirmed by C=N and other ring stretching vibrations, with bands observed in the range of 1480-1570 cm⁻¹. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Hydrazino (N-H) | Stretch | 3000-3242 | researchgate.net |
| Nitro (N=O) | Asymmetric Stretch | ~1520 | General Spectroscopic Data |
| Nitro (N=O) | Symmetric Stretch | ~1340 | General Spectroscopic Data |
| Thiazole (C=N) | Stretch | ~1570 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, serving as a cornerstone for structural elucidation.
In the ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, distinct signals confirm the proposed structure. The proton on the C5 position of the thiazole ring is expected to appear as a singlet at approximately 7.80 ppm. The para-substituted 4-nitrophenyl group gives rise to a characteristic pattern of two doublets in the aromatic region, appearing around 8.01 ppm and 8.30 ppm. The protons of the hydrazino group (-NH and -NH₂) would likely produce broad signals that can vary in chemical shift depending on concentration and temperature. For similar structures, the -NH proton has been observed as a singlet downfield, between 12.00 and 12.50 ppm. researchgate.net
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Thiazole C5-H | ~7.80 | Singlet (s) | |
| 4-Nitrophenyl (aromatic CH) | ~8.01 | Doublet (d) | |
| 4-Nitrophenyl (aromatic CH) | ~8.30 | Doublet (d) |
While specific ¹³C NMR data for this exact compound is not widely reported, the spectrum is expected to show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule, further confirming the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and offers insights into its structure through fragmentation analysis. The molecular weight of this compound is calculated to be 236.25 g/mol , corresponding to its molecular formula C₉H₈N₄O₂S. nih.gov
High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI), can verify this mass with high precision. For instance, ESI-MS analysis of related compounds typically shows the protonated molecular ion [M+H]⁺. niscpr.res.in Experimental data for the title compound shows a collision cross-section for the deprotonated ion [M-H]⁻. nih.gov
Electron impact (EI) mass spectrometry studies on related 2-substituted-4-(4-nitrophenyl)-thiazoles reveal predictable fragmentation patterns. Prominent fragments often result from the initial loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). nih.gov Subsequent fragmentation can involve the cleavage of the thiazole ring itself, providing further structural confirmation. nih.gov
Table 3: Key Mass Spectrometry Data for this compound
| Property | Value | Technique | Source |
|---|---|---|---|
| Molecular Formula | C₉H₈N₄O₂S | - | nih.gov |
| Molecular Weight | 236.25 g/mol | Calculated | nih.gov |
| Deprotonated Ion | [M-H]⁻ | ESI-MS | nih.gov |
| Major Fragmentation | Loss of •NO₂ and NO | EI-MS | nih.gov |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to validate the calculated empirical formula derived from the proposed structure. For this compound (C₉H₈N₄O₂S), the theoretical elemental composition can be calculated precisely. In practice, the experimentally determined values for synthesized samples of related thiazole derivatives are typically found to be in close agreement, within ±0.4% of the theoretical values, confirming the compound's purity and empirical formula. nih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 45.75% |
| Hydrogen | H | 1.008 | 3.41% |
| Nitrogen | N | 14.007 | 23.71% |
| Oxygen | O | 15.999 | 13.54% |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, crystallographic studies on closely related thiazole derivatives have been reported. These studies demonstrate that such compounds tend to adopt planar or near-planar conformations, particularly with respect to the thiazole ring and the attached phenyl substituent. This planarity suggests a high degree of electron delocalization across the molecular framework. Such an analysis for the title compound would provide ultimate confirmation of its structure and reveal key details about its intermolecular interactions, such as hydrogen bonding involving the hydrazino and nitro groups, in the solid state.
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 2-Hydrazino-4-(4-nitrophenyl)thiazole
This compound is a multifunctional ligand possessing several potential coordination sites. The primary donor atoms are the nitrogen atoms of the hydrazino group and the nitrogen atom of the thiazole (B1198619) ring. mtct.ac.in This allows the molecule to act as a bidentate or potentially a bridging ligand, facilitating the formation of both mononuclear and polynuclear metal complexes.
The electronic properties of the ligand are significantly influenced by the electron-withdrawing nature of the 4-nitrophenyl group and the electron-donating character of the hydrazino group. This electronic interplay can modulate the electron density on the donor nitrogen atoms, thereby influencing the stability and properties of the resulting metal complexes. The presence of both soft (sulfur in the thiazole ring) and hard/borderline (nitrogen) donor atoms suggests that this ligand can coordinate with a wide range of transition metal ions according to the Hard and Soft Acids and Bases (HSAB) theory.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific literature on the synthesis of complexes with this exact ligand is limited, the general procedures for forming complexes with similar thiazole-based hydrazone ligands are well-established. These reactions are often carried out under reflux conditions to ensure the completion of the complexation reaction.
Copper(II) Complexes: Research indicates that this compound forms complexes with Cu(II) ions. mtct.ac.in While detailed synthetic and characterization data for this specific complex are not widely published, studies on analogous hydrazone ligands show that Cu(II) complexes can be prepared by reacting the ligand with copper(II) salts like copper(II) chloride or acetate (B1210297) in a suitable solvent like ethanol (B145695) or methanol. chemistryjournal.netnih.gov Spectroscopic studies on similar Cu(II) complexes suggest a square-planar or distorted octahedral geometry around the copper ion. chemistryjournal.net It has been noted that Cu(II) complexes of this compound exhibit enhanced antifungal activity compared to the free ligand. mtct.ac.in
Iron(III) Complexes: The formation of Fe(III) complexes with this compound has been reported, with applications in materials science for creating redox-active frameworks. mtct.ac.in The synthesis of such complexes would likely involve the reaction of the ligand with an iron(III) salt, such as iron(III) chloride. Characterization of analogous Fe(III) complexes often involves techniques like IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and in some cases, X-ray crystallography to determine the coordination geometry, which is commonly octahedral for Fe(III).
| Metal Ion | Potential Geometry | Reported/Potential Applications | Key Characterization Techniques for Analogues |
|---|---|---|---|
| Cu(II) | Square-planar/Distorted Octahedral | Enhanced antifungal activity mtct.ac.in | IR, UV-Vis, EPR Spectroscopy chemistryjournal.net |
| Fe(III) | Octahedral | Redox-active materials mtct.ac.in | IR, UV-Vis, Magnetic Susceptibility |
| Pt(II) | Square-planar | Potential anticancer agents (inferred from analogues) asianpubs.org | IR, NMR (¹H, ¹³C, ¹⁹⁵Pt), X-ray Crystallography asianpubs.org |
| Pd(II) | Square-planar | Potential anticancer agents, Catalysis (inferred from analogues) researchgate.net | IR, NMR (¹H, ¹³C), X-ray Crystallography researchgate.net |
The primary coordination sites of this compound are the nitrogen atoms of the exocyclic hydrazino group and the endocyclic thiazole ring. mtct.ac.in The hydrazino group can coordinate to a metal center through the terminal amino nitrogen (NH₂) or the imino nitrogen upon tautomerization or deprotonation. The thiazole nitrogen atom provides another coordination site. This bidentate N,N-chelation would lead to the formation of a stable five-membered chelate ring with the metal ion. The involvement of these nitrogen atoms in coordination is typically confirmed by spectroscopic methods. In the infrared (IR) spectra of the metal complexes, a shift in the stretching frequencies of the C=N and N-H bonds compared to the free ligand would indicate their participation in bonding with the metal ion.
Reactivity and Catalytic Potential of Metal Complexes
The metal complexes of this compound are expected to exhibit interesting reactivity and catalytic properties, largely inferred from studies on analogous compounds. The coordination of the ligand to a metal center can enhance its biological activity or introduce novel catalytic functions.
For instance, the catalytic activity of transition metal complexes with hydrazone ligands has been demonstrated in various organic transformations. nih.gov Copper(II) complexes, in particular, are known to be effective catalysts for oxidation reactions. While specific catalytic studies on the complexes of this compound are scarce, it is plausible that they could catalyze reactions such as the oxidation of alcohols or hydrocarbons. The redox-active nature of the coordinated metal ion (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)) is central to this catalytic potential.
Furthermore, palladium(II) complexes of similar ligands have been investigated for their catalytic activity in C-C coupling reactions. The ability of the ligand to stabilize the palladium center in various oxidation states is crucial for the catalytic cycle. While not explicitly studied for the title compound, the presence of both nitrogen and sulfur donor atoms could provide a stable coordination environment for a catalytically active metal center.
Theoretical and Computational Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might interact with its protein target.
Molecular docking studies on derivatives of 2-hydrazinyl-thiazole reveal critical interactions that govern their binding to biological targets. For instance, in studies involving antifungal activity, the 2-hydrazinyl-4-phenyl-1,3-thiazole scaffold has been shown to bind effectively to fungal enzymes. The presence of a hydrazone bridge and an additional aromatic phenyl ring in these derivatives was found to improve their affinity for the target. nih.gov The flexibility imparted by the C2-substituent allows for a greater number of clustered conformations with enhanced binding affinity. nih.gov
Detailed interaction analyses have identified specific amino acid residues involved in binding. For example, in the binding pocket of a target enzyme, the 2-phenyl-thiazole fragment can fit between hydrophobic residues like Leu376 and Phe233. nih.gov Another lipophilic subpocket created by Leu121, Phe233, and Thr122 can accommodate a supplementary phenyl ring. nih.gov Furthermore, the hydrazine (B178648) bridge facilitates additional interactions; the lone pair of electrons on the N1 nitrogen of the hydrazine moiety can form a hydrogen bond with polar residues such as Tyr118. nih.gov
In the context of anticancer research, thiazole (B1198619) derivatives have been docked into the colchicine (B1669291) binding site of tubulin. nih.gov These studies help to rationalize the observed cytotoxic activity by illustrating how these molecules can inhibit tubulin polymerization, a key process in cell division. nih.gov Similarly, docking simulations of related hydrazone derivatives against human monoamine oxidase B (hMAO-B) have provided insights into the interactions responsible for their inhibitory properties, highlighting the importance of the thiazole nucleus in designing inhibitors for neurodegenerative diseases. nih.gov
Computational models are instrumental in predicting the binding affinities and preferred binding modes of ligands, which are often quantified by a scoring function that estimates the binding energy. For 2-hydrazinyl-1,3-thiazole derivatives, the presence of the C2-hydrazone linkage has been shown to be a key factor in their superior biological potency compared to analogues lacking this feature. nih.gov This superiority is partly attributed to increased lipophilicity, which enhances the ability to penetrate cell membranes. nih.gov
Molecular docking studies on a series of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors successfully predicted their binding interactions within the active site. nih.gov The results showed a strong correlation between the predicted binding modes and the experimentally determined inhibitory activity, with some compounds showing IC50 values superior to the reference drug, combretastatin (B1194345) A-4. nih.gov The binding affinity is often improved by the formation of hydrogen bonds and hydrophobic interactions between the ligand and the protein target. nih.govnih.gov
| Compound Series | Target Protein/Enzyme | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Fungal Enzyme (e.g., CYP51) | Leu376, Phe233, Leu121, Thr122 | Hydrophobic | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Fungal Enzyme (e.g., CYP51) | Tyr118 | Hydrogen Bond (via hydrazine) | nih.gov |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Human Monoamine Oxidase B (hMAO-B) | Not Specified | Multiple Interactions | nih.gov |
| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine Site) | Not Specified | Binding Interactions | nih.gov |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. kbhgroup.in These methods provide a fundamental understanding of molecular properties that govern chemical reactions and biological interactions. indexcopernicus.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity and a greater propensity for electron transfer. nih.gov
DFT calculations on a series of ten 2-(2-hydrazineyl)thiazole derivatives, optimized using the B3LYP/6-311G(d,p) basis set, provided insights into their electronic characteristics. kbhgroup.in The analysis revealed that a derivative labeled NIFHT-3 possessed the lowest energy gap among the studied molecules, suggesting that charge transfer is most facile in this compound. kbhgroup.in Studies on other heterocyclic systems have similarly shown that the introduction of electron-withdrawing groups, such as a nitro group, tends to lower the HOMO-LUMO gap, potentially increasing the molecule's reactivity as an electrophile due to a lower-lying LUMO. nih.govresearchgate.net The energy gap for a related thiazole derivative was calculated to be around 4.5-4.7 eV, depending on the computational phase (gas, aqueous, acetone). researchgate.net
| Compound Type | Computational Method | Calculated Energy Gap (ΔE) | Implication | Reference |
|---|---|---|---|---|
| 2-(2-hydrazineyl)thiazole derivative (NIFHT-3) | DFT (B3LYP/6-311G(d,p)) | Lowest in its series | Facile charge transfer | kbhgroup.in |
| Thiazole Derivative | DFT | ~4.57 - 4.68 eV | Stable electronic structure | researchgate.net |
| Thieno[2,3-d]pyrimidine (para-nitro substituted) | DFT (B3LYP/6-311G(d,p)) | Lower ΔE vs. analogues | Greater reactivity | nih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. indexcopernicus.comresearchgate.net They visualize the charge distribution and are used to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, negative potential regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For 2-hydrazinyl thiazole derivatives, MEP plots have shown that the blue region, indicating positive potential, is often located at the NH group of the hydrazine moiety. kbhgroup.in This suggests this site has high reactivity towards basic reagents. kbhgroup.in Conversely, red regions with higher electron density are often found on nitrogen and oxygen atoms. kbhgroup.inresearchgate.net These maps can also predict the reactivity of aromatic rings within the molecule; for instance, the benzene (B151609) ring attached to the thiazole core may be susceptible to electrophilic substitution. kbhgroup.in
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational methods are frequently used to build SAR models that can predict the activity of new compounds.
For thiazole-containing compounds, computational SAR studies have highlighted several important structural features. The presence of a hydrazone bridge is often linked to enhanced biological activity. nih.gov The nature and position of substituents on the aromatic rings also play a crucial role. Quantitative Structure-Activity Relationship (QSAR) models for related heterocyclic compounds have successfully identified topological and DFT-derived descriptors that correlate with antimicrobial activity. mdpi.com These descriptors often relate to connectivity, electronegativity, and polarizability. mdpi.com
In the case of 2-hydrazinyl-thiazoles, SAR analysis indicates that the C2-hydrazone linkage is a critical feature for antifungal potency. nih.gov Furthermore, computational studies on related hydrazone derivatives have established that the substitution pattern on the phenyl ring attached to the thiazole core is a key determinant of selective enzyme inhibition. nih.gov For example, placing a nitro group at the meta-position of the phenyl ring was found to be an important feature for achieving selective inhibition of human MAO-B. nih.gov These computational SAR insights are invaluable for the rational design of new derivatives with improved potency and selectivity. mdpi.commdpi.com
Influence of Substituent Effects on Molecular Interactions
The biological activity and physical properties of the 2-hydrazino-4-phenylthiazole (B1196766) scaffold are significantly modulated by the nature and position of substituents on the phenyl ring and the hydrazone moiety. Computational analyses, such as molecular docking and structure-activity relationship (SAR) studies, have revealed key patterns in these interactions.
Molecular docking studies on analogous 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have provided a more granular view of these interactions. nih.gov When examining their binding affinity for enzymes like lanosterol (B1674476) C14α-demethylase, a target in antifungal therapy, the substitution on the phenyl ring plays a critical role. For instance, a comparison between derivatives with an electron-withdrawing nitro group (-NO2) and those with an electron-donating methyl group (-CH3) showed that the latter, being more lipophilic, was associated with improved binding energy. nih.gov This suggests that the environment of the enzyme's binding pocket, which in this case has hydrophobic regions, is a crucial factor. The 2-phenyl-thiazole fragment of these compounds often fits between hydrophobic amino acid residues. nih.gov
Furthermore, modifications to the hydrazone bridge itself lead to significant differences in molecular flexibility and binding capacity. The addition of various (hetero)aromatic substituents to the N1 of the hydrazone creates a diverse set of derivatives with varying affinities for biological targets like human monoamine oxidase B (hMAO-B). nih.gov The presence of the hydrazine bridge allows for additional hydrogen bonding interactions with polar residues in an enzyme's access channel, which can be a deciding factor in the molecule's binding mode and efficacy. nih.gov
The table below summarizes the influence of different substituents on the molecular interactions of the 2-hydrazinyl-thiazole framework based on findings from related compounds.
| Substituent Type | Position | Effect on Interaction | Research Context | Reference |
| Electron-Withdrawing (e.g., -NO2, -Cl) | Phenyl Ring (para-position) | Generally improves antimicrobial activity. | Structure-Activity Relationship (SAR) studies. | researchgate.net |
| Electron-Donating / Lipophilic (e.g., -CH3) | Phenyl Ring (para-position) | Can improve binding energy in hydrophobic enzyme pockets. | Molecular docking for antifungal activity. | nih.gov |
| Hydrazine Bridge (-NH-N=) | Thiazole Ring (C2-position) | Increases molecular flexibility and allows for additional hydrogen bond interactions. | Comparative molecular docking studies. | nih.gov |
| Various (Hetero)aromatic Groups | Hydrazone Moiety | Modulates binding affinity and selectivity for specific enzyme isoforms (e.g., MAO-B). | SAR studies for neurodegenerative disease targets. | nih.gov |
This table is generated based on data from studies on analogous thiazole derivatives.
Correlation of Electronic Properties with Research Outcomes
Density Functional Theory (DFT) has been extensively used to calculate the quantum chemical parameters of 2-hydrazinyl-thiazole derivatives, providing a direct link between their electronic structure and observed activities. kbhgroup.innih.gov These calculations help rationalize experimental findings and predict the potential of new derivatives.
Key electronic properties analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies that less energy is required to excite an electron, making the molecule more reactive and facilitating intramolecular charge transfer. kbhgroup.in For example, studies on a series of 2-(2-hydrazinyl)thiazole derivatives showed that the introduction of different substituents systematically altered the HOMO-LUMO gap. kbhgroup.in The molecule with the lowest energy gap was predicted to have the easiest charge transfer, a property often correlated with heightened biological activity. kbhgroup.in
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For 2-hydrazinyl thiazole derivatives, the blue region (electron-deficient) is typically located around the NH group of the hydrazine moiety, indicating its high reactivity towards basic reagents, while red regions (electron-rich) highlight potential sites for electrophilic interaction. kbhgroup.in
The correlation between these calculated parameters and experimental outcomes is significant. For instance, the structure-activity relationships established for antimicrobial activity often align with the electronic effects predicted by DFT. researchgate.net Strong electron-withdrawing groups, such as the 4-nitro substituent, can lower the LUMO energy, making the compound a better electron acceptor and potentially enhancing its interaction with biological nucleophiles. This is supported by findings where pyrazolyl-thiazole derivatives with strong electron-withdrawing groups showed distinct electronic properties. rsc.org
The following table presents key electronic properties calculated for related thiazole derivatives and their correlation with observed outcomes.
| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Correlated Research Outcome | Reference |
| 2-(2-hydrazinyl)thiazole Derivative (NIFHT-3) | - | - | Lowest in series | - | Predicted to have the easiest intramolecular charge transfer. | kbhgroup.in |
| 2-(2-hydrazinyl)thiazole Derivative (NIFHT-2) | - | - | - | 7.64 (Highest in series) | Highest polarity, suggesting strong electrostatic interaction potential. | kbhgroup.in |
| Pyrazolyl-thiazole with 4-NO2 group (7b) | - | - | - | - | Strong electron-withdrawing nature correlated with antioxidant activity. | rsc.org |
This table is generated based on data from DFT studies on analogous thiazole derivatives. Specific energy values are often context-dependent on the exact derivative and computational method.
Mechanistic Investigations of Biological Interactions Excluding Efficacy/safety/dosage/clinical Data
Enzyme Inhibition Mechanisms
Thiazole-based compounds, particularly those featuring a hydrazino or hydrazone moiety, are recognized for their potential as enzyme inhibitors. The specific arrangement of the thiazole (B1198619) ring, the nitrophenyl group, and the reactive hydrazine (B178648) unit in 2-Hydrazino-4-(4-nitrophenyl)thiazole underpins its capacity to interfere with enzymatic functions.
The inhibitory action of this compound and its analogs is frequently attributed to their direct binding within the active sites of target enzymes. The hydrazine bridge is of particular importance, as it can form crucial interactions. For instance, in studies on related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the lone pair of electrons on the N1-hydrazine nitrogen was found to form hydrogen bonds with polar residues, such as Tyrosine (Tyr118), in the access channel of the enzyme's binding pocket. nih.gov This interaction, combined with the positioning of the phenyl-thiazole core within hydrophobic subpockets, stabilizes the enzyme-inhibitor complex. nih.gov
Research into thiazole derivatives has identified several key enzymes as potential targets.
Lanosterol (B1674476) C14α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov Azole compounds are well-known inhibitors that work by coordinating the heme iron atom in the enzyme's active site, disrupting sterol production. nih.gov Molecular docking studies of various thiazole-containing compounds, such as thiazolyl-oxadiazoles and imidazole-thiazole hybrids, have demonstrated their ability to fit within the active site of lanosterol 14α-demethylase. researchgate.netresearchgate.net These studies reveal key hydrogen bond and hydrophobic interactions with active site residues, indicating that thiazole derivatives can act as potent inhibitors of this enzyme. researchgate.net For example, docking models show imidazole-thiazole compounds forming hydrogen bonds with Tyr505 and hydrophobic interactions with residues like Gln67 and Glu70 in the CYP51 active site. researchgate.net
Monoamine Oxidase (MAO) Isoforms: MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. nih.gov Derivatives of 2-hydrazinothiazole have been extensively studied as inhibitors of these enzymes. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were identified as selective and reversible inhibitors of human MAO-B (hMAO-B). nih.gov The hydrazothiazole nucleus was found to be a critical pharmacophoric feature for this activity. nih.gov Further studies on 2-[2-(substituted benzylidene)hydrazinyl]-4-(substituted phenyl)thiazole derivatives confirmed that this class of compounds can exhibit potent, dual inhibitory activity against both acetylcholinesterase (AChE) and MAO-B. researcher.life Kinetic analyses have shown that related hydrazone derivatives can act as competitive and reversible inhibitors of MAO-A. sci-hub.se
Tubulin Polymerization: Microtubules, polymers of αβ-tubulin, are essential for cell division, making them a key target in anticancer research. mdpi.com Numerous thiazole-containing molecules have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govresearchgate.net For instance, a 2,4-disubstituted thiazole derivative demonstrated tubulin assembly inhibition with an IC₅₀ value of 2.00 μM. researchgate.net Another study on triazolopyrimidines, which share structural similarities, found a derivative that was a potent inhibitor of tubulin polymerization (IC₅₀: 0.45 µM) and strongly inhibited colchicine binding. mdpi.com This suggests that the thiazole scaffold is a viable backbone for designing tubulin polymerization inhibitors.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission. nih.gov Thiazolyl-hydrazone derivatives have been synthesized and evaluated as inhibitors of these enzymes. dergipark.org.tr While some derivatives showed modest activity, others, such as certain thiazole-piperazine hybrids, exhibited significant inhibitory activity against AChE. nih.gov In one study, benzimidazole-based thiazole analogues were found to be potent inhibitors of both AChE and BChE, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com Docking simulations predict that these compounds can interact with key amino acid residues in the active sites of the enzymes. nih.govmdpi.com
Carbonic Anhydrase (CA): This family of zinc metalloenzymes is involved in numerous physiological processes. nih.gov While direct studies on this compound are limited, research on related structures is informative. A series of sulfonamide derivatives incorporating hydrazino moieties were reported as potent, low nanomolar inhibitors of CA IX, an isoform associated with hypoxic tumors. drugbank.com Additionally, benzothiazole-6-sulfonamides have been investigated as selective inhibitors of brain-expressed CA isoforms, particularly CA VII. nih.gov This indicates that the thiazole scaffold, when appropriately functionalized with groups like sulfonamides and hydrazines, can be directed to inhibit specific CA isoforms.
| Enzyme Target | Compound Class Studied | Key Findings |
| Lanosterol C14α-demethylase | Imidazole-thiazole derivatives | Docking shows hydrogen bonding with Tyr505 in the active site. researchgate.net |
| MAO-B | 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Selective and reversible inhibition. nih.gov |
| Tubulin Polymerization | 2,4-Disubstituted thiazoles | Inhibition of tubulin assembly (IC₅₀ = 2.00 μM). researchgate.net |
| Cholinesterases (AChE/BChE) | Benzimidazole-based thiazoles | Potent dual inhibitors (IC₅₀ values from 0.10 to 14.20 µM). mdpi.com |
| Carbonic Anhydrase IX | Hydrazino-benzenesulfonamides | Low nanomolar inhibition. drugbank.com |
Interaction with Cellular Pathways
Beyond direct enzyme inhibition, this compound can influence fundamental cellular processes, including the management of oxidative stress and the regulation of cell life and death cycles.
An imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them leads to oxidative stress, a state implicated in numerous pathologies. nih.gov The interaction of thiazole compounds with cellular redox systems is complex. Some studies suggest that certain thiazole derivatives can induce oxidative stress, potentially through the generation of ROS. nih.gov Conversely, other research highlights the antioxidant and radical-scavenging properties of different thiazole structures. nih.govglobalresearchonline.net Specifically, the hydrazone functional group has been identified as contributing significantly to antioxidant activity due to its N-H group. nih.gov Studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have confirmed their potential as antioxidants. nih.gov This dual potential—inducing ROS in some contexts and acting as an antioxidant in others—suggests that the biological effect is highly dependent on the specific molecular structure and cellular environment.
The integrity of the cell cycle and the regulated process of apoptosis are vital for cellular health. Thiazole derivatives have been shown to interfere with both.
Cell Cycle Modulation: Antiproliferative effects of thiazole compounds are often linked to their ability to halt the cell cycle. A study on a thieno-1,3-thiazin-4-one derivative, which contains a related thiazine (B8601807) ring, demonstrated that the compound induced cell cycle arrest in the G0/G1 phase in cancer cells. nih.gov Another investigation into a triazolopyrimidine, an inhibitor of tubulin polymerization, found that it blocked treated cells in the G2/M phase of the cell cycle. mdpi.com More directly, a newly synthesized thiazole derivative was shown to induce cell cycle arrest at the G1/S phase transition in breast cancer cells. mdpi.com These findings indicate that thiazole-based structures can engage with cell cycle checkpoints at various phases.
Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Research has confirmed that thiazole derivatives can trigger this process. The aforementioned thiazole derivative that caused cell cycle arrest also significantly increased the percentage of cells undergoing both early and late apoptosis. mdpi.com The mechanism was linked to the intrinsic pathway, as demonstrated by mitochondrial depolarization and the activation of caspase-9 in studies of related tubulin inhibitors. mdpi.com
| Cellular Process | Compound Type | Observed Effect |
| Cell Cycle Arrest | Thiazole derivative | Arrest at G1/S phase in MCF-7 cells. mdpi.com |
| Cell Cycle Arrest | Thieno-1,3-thiazin-4-one | Arrest at G0/G1 phase. nih.gov |
| Cell Cycle Arrest | Triazolopyrimidine | Blockage at G2/M phase. mdpi.com |
| Apoptosis Induction | Thiazole derivative | Increased early and late apoptosis in MCF-7 cells. mdpi.com |
| Apoptosis Induction | Triazolopyrimidine | Activation of the intrinsic pathway via caspase-9. mdpi.com |
Interactions with Biological Macromolecules
The biological effects of this compound are ultimately mediated by its physical interactions with large biomolecules.
Proteins: As detailed in the enzyme inhibition sections (6.1.1 and 6.1.2), the primary mode of action for this compound and its analogs involves binding to proteins. This binding is typically non-covalent, characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking within specific pockets on the protein surface. nih.govresearcher.lifemdpi.com These interactions can alter the protein's conformation and inhibit its function.
DNA: While protein interactions are more commonly reported, there is evidence that the hydrazone moiety, present in derivatives of the title compound, can facilitate interactions with DNA. A study on hybrid pyrimidine (B1678525) molecules containing two hydrazone linkers found that the compounds could bind to DNA. mdpi.com Molecular docking simulations suggested a binding mechanism involving a combination of groove binding and intercalation between the base pairs of the DNA helix. mdpi.com The nitrogen atoms of the hydrazone group were observed forming hydrogen bonds with guanine (B1146940) and cytosine residues, stabilizing the interaction. mdpi.com This suggests a potential mechanism by which this compound could exert genotoxic effects or interfere with DNA replication and transcription, although this has not been directly demonstrated for this specific compound.
Applications of 2 Hydrazino 4 4 Nitrophenyl Thiazole in Advanced Materials and Analytical Chemistry
The heterocyclic compound 2-Hydrazino-4-(4-nitrophenyl)thiazole is a versatile precursor and building block in the development of specialized chemical products. Its unique structure, featuring a reactive hydrazino group, a thiazole (B1198619) core, and an electron-withdrawing nitrophenyl substituent, makes it a molecule of significant interest for applications in materials science and analytical chemistry. These functional groups provide sites for further chemical reactions, metal coordination, and are responsible for the molecule's electronic and optical properties.
Q & A
Basic: What are the key considerations for designing a high-yield synthesis protocol for 2-Hydrazino-4-(4-nitrophenyl)thiazole?
Methodological Answer:
Synthesis optimization requires careful selection of solvents, reaction time, and purification methods. For example, refluxing hydrazide intermediates in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours) improves cyclization efficiency, as demonstrated in thiazole derivative syntheses with yields up to 85% . Additionally, controlled cooling and crystallization in water-ethanol mixtures enhance purity, while avoiding side reactions. For advanced protocols, coupling with hydrazonoyl chlorides in ethanol with triethylamine catalysis (6 hours at room temperature) offers a viable route for functionalized derivatives .
Basic: What are the best practices for purity analysis and validation in synthesized batches?
Methodological Answer:
Cross-validate purity using complementary techniques:
- IR Spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to confirm functional groups .
- ¹H NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm) and thiazole-specific signals (e.g., CH3-C=N at δ 2.5–3.0 ppm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to detect impurities .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Address discrepancies through:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out isomeric byproducts .
- X-ray Crystallography : Resolve ambiguous NOE correlations or tautomeric forms, as applied in triazino-benzimidazole structural studies .
Advanced: What methodological approaches are recommended for establishing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring to assess electronic effects .
- Biological Assays : Test antifungal activity against Candida spp. using microdilution methods (MIC values) and compare to reference drugs like fluconazole .
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) .
Advanced: What experimental strategies are effective in studying reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Track deuterium substitution in hydrazine intermediates to identify rate-determining steps .
- Trapping Reactive Intermediates : Use quenching agents (e.g., TEMPO) to isolate thioamide or nitrile intermediates during cyclization .
- DFT Calculations : Model transition states for key steps like thiazole ring formation or nitro-group reduction .
Advanced: How should researchers design experiments to investigate substituent effects on pharmacological properties?
Methodological Answer:
- Fragment-Based Design : Incorporate bioisosteres (e.g., replacing nitro with cyano groups) to modulate solubility and target affinity .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .
- In Vivo Efficacy Models : Use murine candidiasis models for antifungal derivatives, monitoring colony-forming units (CFUs) in target tissues .
Advanced: What computational methods are suitable for predicting biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability over 100-ns trajectories (e.g., with fungal lanosterol demethylase) .
- QSAR Modeling : Corrogate substituent hydrophobicity (logP) with antifungal activity using partial least squares regression .
- ADMET Prediction : Use tools like SwissADME to optimize derivatives for blood-brain barrier penetration or reduced hepatotoxicity .
Basic/Advanced: How can solvent systems and catalysts be optimized in multi-step synthesis pathways?
Methodological Answer:
- Solvent Screening : Compare DMSO (high polarity, 65% yield) vs. ethanol (moderate polarity, 70–80% yield) for cyclization efficiency .
- Catalyst Selection : Triethylamine in ethanol enhances nucleophilic substitution in hydrazonoyl chloride reactions, reducing reaction time to 6 hours .
Advanced: What are the methodological challenges in scaling up laboratory-scale synthesis to pilot production?
Methodological Answer:
- Heat Transfer Management : Optimize reflux conditions for larger volumes to prevent exothermic runaway reactions .
- Purification Scaling : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .
- Byproduct Mitigation : Implement inline IR monitoring to detect and control unwanted dimerization or oxidation .
Advanced: How to validate novel synthetic routes against existing literature protocols?
Methodological Answer:
- Comparative Yield Analysis : Benchmark new methods against established reflux-DMSO (65–85% yield) or ethanol-triethylamine (70–90% yield) routes .
- Green Chemistry Metrics : Calculate E-factors (waste/solvent ratios) to evaluate sustainability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
